molecular formula C18H21NO3 B268561 N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

Katalognummer B268561
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: LNRWGCXMGPIVNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide, commonly known as EPPB, is a compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein, making it a valuable tool in the study of various biological processes.

Wirkmechanismus

EPPB selectively inhibits the activity of ULK1 by binding to a specific site on the protein. ULK1 is a serine/threonine kinase that is involved in the initiation of autophagy. When ULK1 is inhibited by EPPB, autophagy is blocked, and the cell is unable to break down and recycle its own components. This inhibition of autophagy can have various effects on cellular processes, depending on the specific context.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects in cells. One of the main effects of EPPB is the inhibition of autophagy, as discussed above. This inhibition can lead to the accumulation of damaged proteins and organelles in the cell, which can have various downstream effects. For example, the accumulation of damaged mitochondria can lead to oxidative stress and cell death. Additionally, EPPB has been shown to have effects on various signaling pathways, such as the mTOR pathway, which is involved in the regulation of cell growth and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EPPB is its selectivity for ULK1. This selectivity allows researchers to specifically study the role of ULK1 in various cellular processes, without affecting other proteins or pathways. Additionally, EPPB is a small molecule inhibitor, which makes it easy to use in various experimental systems. However, there are also limitations to the use of EPPB. For example, EPPB is not a reversible inhibitor, which means that its effects on ULK1 are long-lasting and cannot be easily reversed. Additionally, EPPB has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are many future directions for the study of EPPB and its applications in scientific research. One area of interest is the development of more selective inhibitors of ULK1, which could be used to further dissect the role of autophagy in various cellular processes. Additionally, EPPB and other autophagy inhibitors could be used in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Finally, the study of EPPB and its effects on cellular processes could lead to the development of new therapies for diseases such as cancer and neurodegenerative diseases.

Synthesemethoden

The synthesis of EPPB involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for synthesizing EPPB involves a palladium-catalyzed coupling reaction between 3-methylbenzamide and 4-(2-ethoxyethoxy)iodobenzene. This reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as dimethylformamide. The reaction is typically run under an inert atmosphere and at elevated temperatures. After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

EPPB has been shown to be a valuable tool in the study of various biological processes. One of the main applications of EPPB is in the study of autophagy, a process by which cells break down and recycle their own components. EPPB has been shown to selectively inhibit the activity of a specific protein, ULK1, which is involved in the initiation of autophagy. By inhibiting ULK1, EPPB can be used to study the role of autophagy in various cellular processes, such as aging, cancer, and neurodegenerative diseases.

Eigenschaften

Molekularformel

C18H21NO3

Molekulargewicht

299.4 g/mol

IUPAC-Name

N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide

InChI

InChI=1S/C18H21NO3/c1-3-21-11-12-22-17-9-7-16(8-10-17)19-18(20)15-6-4-5-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3,(H,19,20)

InChI-Schlüssel

LNRWGCXMGPIVNE-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C

Kanonische SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.